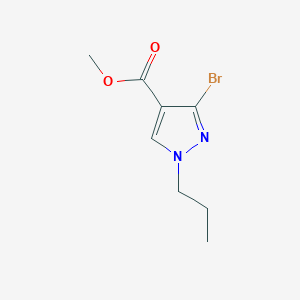
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol, also known as DTPE, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various medical conditions. DTPE is a synthetic compound that belongs to the class of piperazine derivatives.
Mécanisme D'action
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. This receptor is involved in the regulation of mood, anxiety, and stress responses. 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol also acts as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol is a relatively stable compound that can be easily synthesized in the laboratory. It has shown promising results in animal models of various medical conditions, making it a potential candidate for further research. However, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
Future research on 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol should focus on its potential use as a treatment for various medical conditions, including anxiety, depression, and neurodegenerative diseases. Studies should also investigate the safety and efficacy of 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol in humans, as well as its potential side effects and interactions with other drugs. Additionally, research should explore the possibility of developing more potent and selective 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol analogs for improved therapeutic outcomes.
Méthodes De Synthèse
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol can be synthesized using a simple reaction between 3,4-dimethoxyphenylacetonitrile and 4-(o-tolyl)piperazine in the presence of sodium borohydride. The reaction yields 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol as a white solid with a purity of over 98%.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol has been studied for its potential use in the treatment of various medical conditions, including anxiety, depression, and schizophrenia. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16-6-4-5-7-18(16)23-12-10-22(11-13-23)15-19(24)17-8-9-20(25-2)21(14-17)26-3/h4-9,14,19,24H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZRXXIFXXBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2456908.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2456909.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2456911.png)
![N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2456913.png)
![7-benzyl-8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2456914.png)